molecular formula C18H21NO4 B7756349 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B7756349
M. Wt: 315.4 g/mol
InChI Key: LVCMAKPXUXTIFT-UHFFFAOYSA-N
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Description

This coumarin derivative features a hydroxy group at position 7, methyl groups at positions 4 and 8, and a piperidinyl-ethyl-oxo substituent at position 2.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-13-6-7-15(20)12(2)17(13)23-18(22)14(11)10-16(21)19-8-4-3-5-9-19/h6-7,20H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCMAKPXUXTIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination and Suzuki-Miyaura Coupling

Iodination of 7-hydroxy-4,8-dimethylcoumarin using [bis(trifluoroacetoxy)iodo]benzene (PIDA) and I<sub>2</sub> in dichloromethane selectively installs iodine at position 3 (Scheme 1). Subsequent Suzuki-Miyaura coupling with 2-(piperidin-1-yl)vinylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C) yields the vinyl-piperidine intermediate.

Key Data :

StepReagents/ConditionsYield
IodinationPIDA (1.2 eq), I<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h78%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h65%

Oxidation to Ketone

The vinyl-piperidine intermediate undergoes oxidation with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) in acetone (0°C, 2 h) to install the 2-oxo group. This step is critical for achieving the target’s ketone functionality, with yields averaging 70–75%.

Alternative Routes: Knoevenagel Condensation and Mannich Reaction

Knoevenagel Condensation

A one-pot synthesis combines 7-hydroxy-4,8-dimethylcoumarin-3-carbaldehyde (via Vilsmeier-Haack formylation) with piperidine and ethyl nitroacetate under ultrasound (40 kHz, 50°C, 1 h). The nitro group is reduced (H<sub>2</sub>/Pd-C, EtOH) to an amine, followed by oxidation (Mn(OAc)<sub>3</sub>, CH<sub>3</sub>CN) to the ketone.

Advantages :

  • Avoids multi-step iodination/coupling.

  • Yields: 68% overall (3 steps).

Mannich Reaction

Direct functionalization via Mannich reaction employs formaldehyde (37%) and piperidine in acetic acid (80°C, 8 h), installing a -CH<sub>2</sub>N(piperidine) group at position 3. Subsequent oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the methylene bridge to a ketone (55–60% yield).

Demethylation and Final Modifications

Protection of the 7-hydroxy group (as methyl ether) during earlier steps necessitates final deprotection. BBr<sub>3</sub> (1M in CH<sub>2</sub>Cl<sub>2</sub>, −78°C to RT, 4 h) cleaves the methyl ether quantitatively. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields the target compound in >95% purity.

Comparative Analysis of Methods :

MethodStepsTotal YieldKey Advantage
Pechmann + Suzuki435–40%High regioselectivity
Knoevenagel368%One-pot feasibility
Mannich345–50%No transition-metal catalysts

Mechanistic Insights and Side Reactions

  • Pechmann Cyclization : Protonation of ethyl acetoacetate’s carbonyl generates an electrophilic carbocation, which attacks resorcinol’s activated para position, followed by lactonization1.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C-I bond precedes transmetallation with the boronic acid, concluding with reductive elimination.

  • Competing Reactions : Over-iodination (di- or tri-substitution) occurs if PIDA is in excess (>1.5 eq), necessitating strict stoichiometry.

Industrial Scalability and Green Chemistry

Microwave-assisted Pechmann reactions (150 W, 100°C, 20 min) reduce energy consumption by 60% compared to conventional heating. Immobilized catalysts like Fe<sub>3</sub>O(BPDC)<sub>3</sub> enable recyclability (>5 cycles without yield drop), aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Activities

Research has indicated that 7-hydroxy derivatives of coumarins exhibit various pharmacological effects, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been documented, suggesting its use in treating inflammatory disorders. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against various pathogens, offering potential applications in developing new antimicrobial agents.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several coumarin derivatives, including our compound. The results demonstrated significant radical scavenging activity, supporting its use as an antioxidant supplement.

Case Study 2: Anticancer Research

In vitro studies by Lee et al. (2024) reported that 7-hydroxy-4,8-dimethyl derivatives exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 3: Neuroprotection

A recent investigation by Kumar et al. (2025) highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that it improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

2.1. Substituent Variations at Position 7: Hydroxy vs. Methoxy
  • Compound IIIb (7-Methoxy-4-(2-Oxo-2-(Piperidin-1-yl)Ethyl)-2H-Chromen-2-One) :

    • Key Differences : Methoxy substitution at position 7 instead of hydroxy.
    • Impact : The methoxy group enhances metabolic stability by reducing oxidative degradation compared to hydroxy groups. Compound IIIb demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 29.49 μM) and antiestrogenic activity, likely due to its electron-donating methoxy group stabilizing interactions with estrogen receptors .
    • Molecular Weight : ~319.33 g/mol (estimated).
  • Target Compound (7-Hydroxy) :

    • Key Features : The hydroxy group may improve solubility and hydrogen-bonding interactions but could increase susceptibility to metabolic glucuronidation.
2.2. Substituent Variations at Position 3: Piperidinyl vs. Aliphatic Groups
  • 7-Hydroxy-4,8-Dimethyl-3-(Propan-2-yl)-2H-Chromen-2-One (CAS 28814-56-4): Key Differences: Isopropyl group replaces the piperidinyl-ethyl-oxo chain. No direct biological data are available . Molecular Weight: 232.28 g/mol.
  • Target Compound (Piperidinyl-Ethyl-Oxo): Key Features: The piperidine ring introduces basicity (pKa ~10–11), favoring ionization at physiological pH and interactions with acidic residues in target proteins. The oxo group may participate in keto-enol tautomerism, affecting electronic properties .
2.3. Positional Isomerism: Piperidinyl Substituents at Position 8 vs. 3
  • 7-Hydroxy-4-Methyl-8-(2-Methyl-Piperidin-1-ylMethyl)-2H-Chromen-2-One: Key Differences: Piperidinyl group attached via methylene at position 8. Molecular weight is identical (287.35 g/mol), but logP and solubility may differ .
2.4. Extended Heterocyclic Systems: Benzimidazole-Piperidine Hybrids
  • 6-{3-[4-(1H-Benzimidazol-2-yl)Piperidin-1-yl]-3-Oxopropyl}-7-Methoxy-4-Methyl-2H-Chromen-2-One :
    • Key Differences : Incorporates a benzimidazole-piperidine moiety.
    • Impact : The benzimidazole group enhances π-π stacking and hydrogen-bonding interactions, increasing molecular weight (445.51 g/mol) and logP (3.89). Such modifications may improve DNA intercalation or enzyme inhibition but reduce oral bioavailability .

Structural and Pharmacokinetic Comparisons

Compound Substituents (Position) Molecular Weight (g/mol) Key Biological Activity logP (Predicted) Key Features
Target Compound 7-OH, 4,8-diMe, 3-piperidinyl ~287.35 N/A (Inferred cytotoxicity) ~2.5 Hydroxy for solubility; piperidine for H-bonding and basicity
IIIb (7-OMe analog) 7-OMe, 4-piperidinyl ~319.33 Cytotoxic (IC₅₀ = 29.49 μM) ~3.0 Methoxy enhances metabolic stability
CAS 28814-56-4 (3-isopropyl) 7-OH, 4,8-diMe, 3-isopropyl 232.28 N/A ~3.8 High lipophilicity; potential for CNS penetration
Benzimidazole-Piperidine Hybrid (CAS 1010890-35-3) 7-OMe, 4-Me, 6-benzimidazole-piperidine 445.51 N/A (DNA/enzyme interactions) ~3.89 High molecular weight; enhanced target affinity

Key Findings and Implications

  • Piperidine vs. Aliphatic Groups : Piperidinyl substituents improve target engagement through hydrogen bonding and ionization, whereas aliphatic groups (e.g., isopropyl) favor lipophilicity .
  • Position 7 Substitution : Hydroxy groups enhance solubility but may reduce metabolic stability compared to methoxy groups, which balance stability and potency .
  • Positional Isomerism : Substituent placement (position 3 vs. 8) significantly alters steric and electronic interactions, impacting biological activity .

Biological Activity

7-Hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

The molecular formula of this compound is C18H23N1O3C_{18}H_{23}N_{1}O_{3} with a molecular weight of 315.4 g/mol. The structure includes a chromenone moiety that is critical for its biological activity.

PropertyValue
Molecular FormulaC18H23N1O3C_{18}H_{23}N_{1}O_{3}
Molecular Weight315.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate the activity of cell surface receptors, influencing signaling pathways related to cell proliferation and survival.
  • Antioxidant Activity : The hydroxyl groups in its structure contribute to its ability to scavenge free radicals.

Antimicrobial Activity

Research indicates that this coumarin derivative possesses significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that it exhibits potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in treating inflammatory diseases.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

  • Antimicrobial Efficacy :
    A study published in MDPI reported that derivatives of coumarin exhibited high antimicrobial activity against Staphylococcus pneumoniae and moderate activity against other Gram-positive and Gram-negative bacteria .
    CompoundMIC (µg/mL)Activity
    7-Hydroxy Coumarin Derivative8High against S. pneumoniae
    Standard Antibiotic16Moderate against E. coli
  • Anti-inflammatory Activity :
    A recent study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Studies :
    In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 12 µM . The study suggested that the compound activates intrinsic apoptotic pathways.

Q & A

Q. What are the key considerations for synthesizing 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via condensation of a phenol derivative with an aldehyde/ketone. Piperidine is introduced through nucleophilic attack on a carbonyl intermediate, as seen in similar chromenone derivatives . Critical steps include:
  • Deprotonation and nucleophilic attack : Piperidin-1-ide reacts with ethyl 2-oxo-2H-chromene-3-carboxylate intermediates to form the piperidinyl-ethyl side chain .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., pyridine) enhance reaction efficiency .
  • Purification : Thin-layer chromatography (TLC) monitors progress, while recrystallization from ethanol or methanol ensures purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., hydroxy, methyl, piperidinyl groups) and confirms regiochemistry .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. For example, the chromenone core’s lactone ring and substituent orientation are validated .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound?

  • Methodological Answer : Reactivity is driven by electron-rich chromenone and piperidine moieties:
  • Oxidation : The hydroxy group at position 7 can be oxidized to a ketone using agents like PCC .
  • Electrophilic substitution : The chromenone’s aromatic ring undergoes halogenation or nitration at electron-rich positions .
  • Piperidine modifications : The 2-oxo-piperidinyl group participates in hydrolysis or alkylation reactions to diversify functionality .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and scalability?

  • Methodological Answer :
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C) improve coupling reactions for piperidine attachment .
  • Continuous flow reactors : Enhance scalability by reducing reaction times and improving heat/mass transfer .
  • Solvent screening : DOE (Design of Experiments) identifies optimal solvent mixtures (e.g., THF/water) to minimize byproducts .

Q. What computational methods are used to predict reactivity and binding interactions?

  • Methodological Answer :
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. The piperidine group’s role in binding hydrophobic pockets is often highlighted .
  • MD simulations : Evaluate stability of protein-ligand complexes over nanosecond timescales, identifying key hydrogen bonds .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies) to identify structure-activity relationships (SAR) .
  • Control experiments : Verify purity (HPLC ≥95%) and exclude solvent interference (e.g., DMSO toxicity in cell-based assays) .
  • Target validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized targets (e.g., kinase inhibition) .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :
  • Crystal growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals. Twinning or disorder in the piperidinyl group complicates refinement .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak diffraction from light atoms (e.g., oxygen) .
  • Refinement strategies : SHELXL’s TWIN and PART commands address twinning and positional disorder .

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